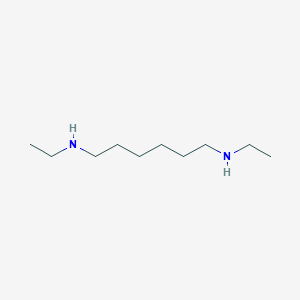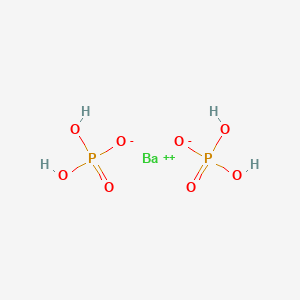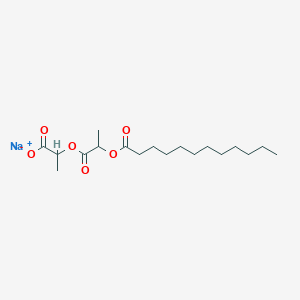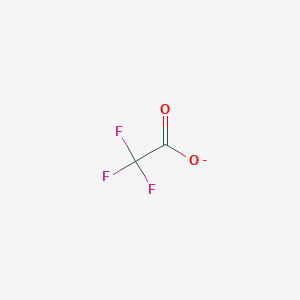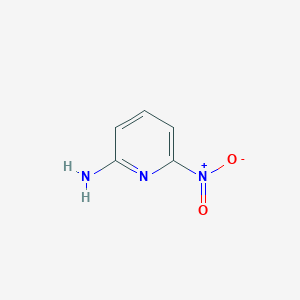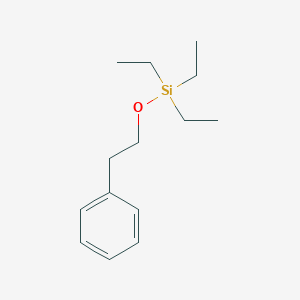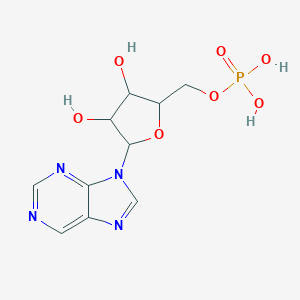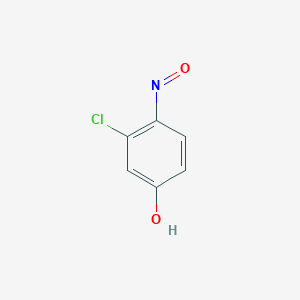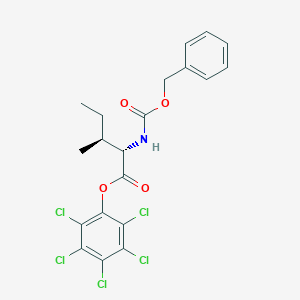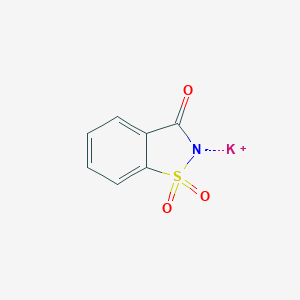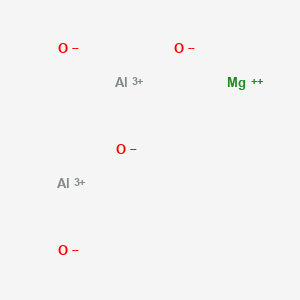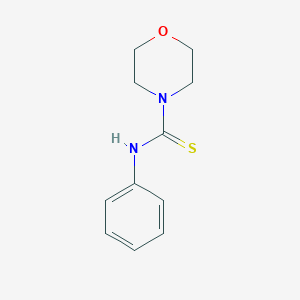
N-phenylmorpholine-4-carbothioamide
Descripción general
Descripción
N-phenylmorpholine-4-carbothioamide, commonly known as PMCTA, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. PMCTA is a heterocyclic compound that contains a morpholine ring and a carbothioamide group attached to a phenyl ring.
Mecanismo De Acción
The mechanism of action of PMCTA is not fully understood. However, it is believed that PMCTA exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. It also induces apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
PMCTA has been shown to have low toxicity and high bioavailability. It has also been found to have antioxidant properties, which can protect cells from oxidative stress and damage. PMCTA has been shown to modulate the activity of various enzymes, including superoxide dismutase, catalase, and glutathione peroxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMCTA has several advantages for lab experiments. It has low toxicity, high solubility, and high stability. It can be easily synthesized in the lab with high yield. However, PMCTA has some limitations, including its limited water solubility and potential cytotoxicity at high concentrations.
Direcciones Futuras
PMCTA has several potential future directions for scientific research. It can be further studied for its antitumor and antimicrobial properties. It can also be explored for its potential use as an antioxidant and in the treatment of neurodegenerative diseases. Additionally, the synthesis of PMCTA can be optimized to improve the yield and reduce the cost of production.
Conclusion:
In conclusion, PMCTA is a promising chemical compound that has diverse applications in scientific research. Its antimicrobial, antitumor, and antioxidant properties make it a valuable compound for further study. The synthesis of PMCTA is relatively simple and can be easily performed in the lab. However, further research is needed to fully understand its mechanism of action and potential uses in medicine.
Métodos De Síntesis
The synthesis of PMCTA involves the reaction of N-phenylmorpholine-4-carboxamide with carbon disulfide and potassium hydroxide. The reaction takes place in the presence of ethanol as a solvent. The product is obtained by precipitation with water and recrystallization from ethanol. The yield of PMCTA is approximately 80%.
Aplicaciones Científicas De Investigación
PMCTA has been extensively studied for its antimicrobial, antitumor, and antioxidant properties. It has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. PMCTA has also demonstrated antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Propiedades
IUPAC Name |
N-phenylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-6-8-14-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYMYVBNBAVIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349910 | |
| Record name | N-phenylmorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylmorpholine-4-carbothioamide | |
CAS RN |
15093-54-6 | |
| Record name | N-Phenyl-4-morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15093-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-phenylmorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





